molecular formula C14H18N2O3 B13148543 tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate

tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate

Cat. No.: B13148543
M. Wt: 262.30 g/mol
InChI Key: RQDQUDCFFJPXPZ-UHFFFAOYSA-N
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Description

tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a tert-butyl carbamate group attached to the benzofuran ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate typically involves multiple steps. One common approach is to start with the benzofuran core and introduce the aminomethyl group through a series of reactions. The tert-butyl carbamate group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up reactions, and ensuring safety and environmental compliance, would apply.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield amines.

Scientific Research Applications

tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, influencing their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-aminobenzyl)carbamate
  • tert-Butyl (4-aminophenethyl)carbamate
  • tert-Butyl (5-aminopyridin-2-yl)carbamate

Uniqueness

tert-Butyl (2-(aminomethyl)benzofuran-4-yl)carbamate is unique due to its benzofuran core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

tert-butyl N-[2-(aminomethyl)-1-benzofuran-4-yl]carbamate

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-11-5-4-6-12-10(11)7-9(8-15)18-12/h4-7H,8,15H2,1-3H3,(H,16,17)

InChI Key

RQDQUDCFFJPXPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C=C(OC2=CC=C1)CN

Origin of Product

United States

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